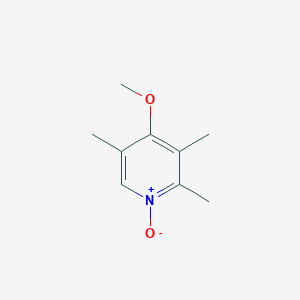

4-Methoxy-2,3,5-trimethylpyridine 1-oxide

Cat. No. B1649420

Key on ui cas rn:

86604-80-0

M. Wt: 167.2 g/mol

InChI Key: JOXZAMWCPXYFKC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04544750

Procedure details

2,3,5-trimethyl-pyridine-N-oxide (1457 g, 10 moles) was dissolved in conc. H2SO4 (1200 ml, 22.08 moles) in a 50 liters reaction vessel. A nitration solution (1750 ml, 32.2 moles conc. H2SO4 and 2065 ml, 29.84 moles 65% HNO3) was added at 90° C. during 1 hour. The solution was stirred at 90° for 1.5 hours and thereafter cooled to 30° C. The pH of the reaction mixture was then adjusted by adding 10M NaOH (11.65 liters, 116.5 moles) during cooling with water so that the temperature was kept below 40° C. The NaOH was added during about 2 hours. Thereafter CH2Cl2 (25 liters) was added and the mixture stirred vigorously for 30 minutes. The phases formed were separated and the CH2Cl2 -phase was transferred to a 100 liters reaction vessel. The water phase was discarded. The methylenechloride was distilled off. To the remainder was added 15 l of toluene which was then distilled off under reduced pressure, followed by another 15 l portion of toluene which was also removed by distillation. 8 liters of methanol was added and the mixture heated to boiling temperature. A solution of NaOH (595 g, 14.9 moles) in CH3OH (16 liters) was added during about 1.5 hours. The reaction mixture obtained was cooled and its pH adjusted to 8 using conc. H2SO4 (250 ml, 4.6 moles). Remaining methanol was distilled off and CH2Cl2 (20 liters) was added to the remainder. The mixture was stirred for about 30 minutes and inorganic salts were filtered off and washed with CH2Cl2. The filtrates obtained were pooled and evaporated, yielding 1287 g of 2,3,5-trimethyl-4-methoxy-pyridine-N-oxide with a purity of 89%. The identity of the reaction product was confirmed with 1H and 13C NMR. 1H-NMR: δ(COCl3) 2.22(s,3H),2.27(s,3H),2.51(s,3H),3.81(s,3H),8.18(s,1H).

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([CH3:9])=[CH:4][N+:3]=1[O-:10].OS(O)(=O)=O.[N+]([O-])(O)=O.[OH-:20].[Na+].[CH3:22]O>O.C(Cl)Cl>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:20][CH3:22])[C:5]([CH3:9])=[CH:4][N+:3]=1[O-:10] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

25 L

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

1457 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=[N+](C=C(C=C1C)C)[O-]

|

|

Name

|

|

|

Quantity

|

1200 mL

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

11.65 L

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eight

Step Nine

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

OS(=O)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

30 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The solution was stirred at 90° for 1.5 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was kept below 40° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred vigorously for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were separated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the CH2Cl2 -phase was transferred to a 100 liters reaction vessel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The methylenechloride was distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the remainder was added 15 l of toluene which

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was then distilled off under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was also removed by distillation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

8 liters of methanol was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Remaining methanol was distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

CH2Cl2 (20 liters) was added to the remainder

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for about 30 minutes

|

|

Duration

|

30 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

inorganic salts were filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with CH2Cl2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filtrates obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=[N+](C=C(C(=C1C)OC)C)[O-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1287 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |